3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An important anti-tubercular drug.
Imidazole derivatives: Known for their broad range of biological activities.
Pyridazine derivatives: Exhibiting various pharmacological properties
Uniqueness
3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of pyridine and pyrazine rings allows for versatile modifications and applications in different fields .
Properties
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-8-9-10(13-5-4-12-9)14-6-2-1-3-7-14/h1-2,4-5H,3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVMPJOPYWTVFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=CN=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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